molecular formula C18H12N2O4 B1600688 2,6-DI(4-Carboxyphenyl)pyrazine CAS No. 623157-25-5

2,6-DI(4-Carboxyphenyl)pyrazine

Cat. No.: B1600688
CAS No.: 623157-25-5
M. Wt: 320.3 g/mol
InChI Key: NXUMLHLRQLEKIE-UHFFFAOYSA-N
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Description

2,6-DI(4-Carboxyphenyl)pyrazine is an organic compound with the molecular formula C18H12N2O4 It is a derivative of pyrazine, featuring two carboxyphenyl groups attached to the 2 and 6 positions of the pyrazine ring

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2,6-DI(4-Carboxyphenyl)pyrazine plays a significant role. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the synthesis of coordination polymers, this compound serves as a bridging ligand, facilitating the formation of complex structures .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the biochemical environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context and the other molecules involved in the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are dependent on various factors. These may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-DI(4-Carboxyphenyl)pyrazine can be synthesized through a solvothermal method. This involves the reaction of pyrazine with 4-carboxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-DI(4-Carboxyphenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: A similar compound with four carboxyphenyl groups attached to the pyrazine ring.

    2,6-Di(4-hydroxyphenyl)pyrazine: A derivative with hydroxy groups instead of carboxy groups.

    2,6-Di(4-methylphenyl)pyrazine: A derivative with methyl groups instead of carboxy groups.

Uniqueness

2,6-DI(4-Carboxyphenyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form coordination polymers and MOFs with high thermal stability and solvent tolerance makes it particularly valuable in materials science and industrial applications.

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-10-16(20-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUMLHLRQLEKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476238
Record name 2,6-DI(4-CARBOXYPHENYL)PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623157-25-5
Record name 2,6-DI(4-CARBOXYPHENYL)PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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